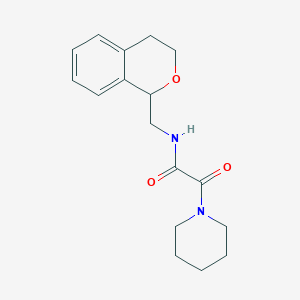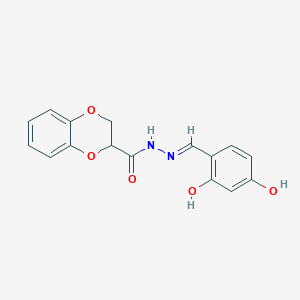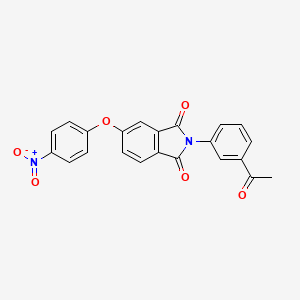![molecular formula C17H16ClNO3S B6006997 3-(4-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid](/img/structure/B6006997.png)
3-(4-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid, also known as CPAA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPAA is a member of the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid has been studied for its potential applications in various scientific fields. One of the major areas of research has been its anti-inflammatory properties. 3-(4-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This makes 3-(4-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
3-(4-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid has also been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This makes 3-(4-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid a potential candidate for the development of anticancer drugs.
Wirkmechanismus
The exact mechanism of action of 3-(4-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid is not fully understood. However, it is believed that 3-(4-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid inhibits the activity of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory prostaglandins. 3-(4-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid has been shown to selectively inhibit COX-2, which is the isoform that is induced during inflammation.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 3-(4-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid has also been shown to inhibit the growth of cancer cells. In addition, 3-(4-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid has been shown to have analgesic properties, which make it a potential candidate for the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-(4-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid is its well-established synthesis method. This makes it readily available for use in scientific research. In addition, 3-(4-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid has been extensively studied, and its properties and mechanisms of action are well-understood.
One of the limitations of 3-(4-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid is its potential toxicity. 3-(4-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid has been shown to have cytotoxic effects on some cell types, which may limit its use in certain experiments. In addition, the exact mechanism of action of 3-(4-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on 3-(4-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid. One area of research is the development of more potent and selective COX-2 inhibitors based on the structure of 3-(4-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid. Another area of research is the investigation of the potential anticancer properties of 3-(4-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid. In addition, further studies are needed to fully understand the mechanism of action of 3-(4-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid and its potential applications in the treatment of inflammatory diseases and pain.
Synthesemethoden
The synthesis of 3-(4-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid involves the reaction of 4-chlorobenzaldehyde with thioanisole to form 4-chlorobenzylthioanisole. This intermediate is then reacted with glycine ethyl ester to form the final product, 3-(4-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid. The synthesis of 3-(4-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid has been well-established and has been reported in several scientific publications.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-3-[(2-phenylsulfanylacetyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3S/c18-13-8-6-12(7-9-13)15(10-17(21)22)19-16(20)11-23-14-4-2-1-3-5-14/h1-9,15H,10-11H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQIBIFZONRWLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-fluoro-N-[4-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B6006918.png)
![{1'-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B6006924.png)
![4-(3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6006938.png)
![2-{[1-(3,4-dimethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6006950.png)
![methyl 5-[1-(butylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6006955.png)
![1-{4-[4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinyl]phenyl}ethanone](/img/structure/B6006962.png)
![2-(2-chlorobenzyl)-4-[3-(3-thienyl)propanoyl]morpholine](/img/structure/B6006964.png)
![3-benzyl-4-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperazinone](/img/structure/B6006972.png)


![3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6006987.png)
![6-amino-3-(1,3-benzodioxol-5-yl)-4-{4-[(2-fluorobenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6006995.png)
![2-[({4-[3-(dimethylamino)-3-oxopropyl]phenyl}amino)carbonyl]benzoic acid](/img/structure/B6007001.png)